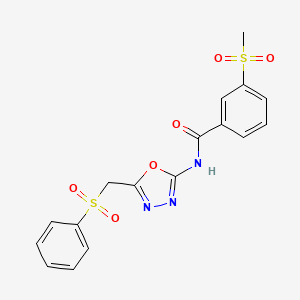

3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the sulfonyl groups could potentially make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Enzyme Inhibition : Researchers have explored this compound as a potential inhibitor of the enzyme dihydrofolate reductase. By modifying its structure, they aim to enhance its inhibitory activity, which could lead to novel drug candidates for treating diseases related to folate metabolism .

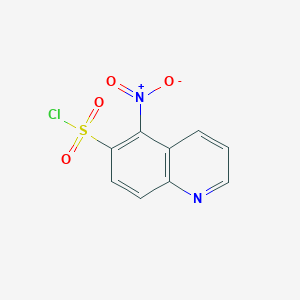

Organic Synthesis and Sulfone Chemistry

- Sulfone Analogues : The synthesis of sulfone analogues from sulfides is an essential area of study. This compound serves as a precursor to the corresponding nitrosulfone. Researchers have oxidized it using hydrogen peroxide to obtain the desired product. Understanding these transformations contributes to the development of new synthetic methodologies .

Analytical Chemistry and Spectroscopy

- Spectroscopic Studies : Researchers use techniques such as IR spectroscopy and NMR spectroscopy to characterize this compound. The IR spectrum shows characteristic peaks related to functional groups (e.g., sulfonyl, nitro, and aromatic). The NMR spectrum provides insights into its molecular structure and connectivity .

Boronic Acid Chemistry and Cross-Coupling Reactions

- Boronic Ester Derivatives : Although not directly related to this compound, the concept of boronic acid derivatives is relevant. Researchers explore boronic esters (such as 3-(methylsulfonyl)pyridine-3-boronic acid pinacol ester) for Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis .

Propiedades

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-27(22,23)14-9-5-6-12(10-14)16(21)18-17-20-19-15(26-17)11-28(24,25)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPQIUJJXMQJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one](/img/structure/B2595646.png)

![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)